3-(2-Aminoanilino)propionic acid

Coordination chemistry Metal chelation Bidentate ligand design

3-(2-Aminoanilino)propionic acid (CAS 67189-54-2; PubChem CID 12417514), systematically named 3-[(2-aminophenyl)amino]propanoic acid, is a synthetic β‑amino acid derivative bearing an ortho‑phenylenediamine (o‑PDA) motif. With a molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, the compound possesses three hydrogen‑bond donor sites (two NH and one COOH) and four acceptor sites, yielding a topological polar surface area (tPSA) of 75.4 Ų and a computed logP (XLogP3) of 1.3.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
Cat. No. B1367043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoanilino)propionic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NCCC(=O)O
InChIInChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6,10H2,(H,12,13)
InChIKeyXQTPEFZDDHCDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoanilino)propionic acid – Structural Identity, Class, and Physicochemical Profile for Procurement Screening


3-(2-Aminoanilino)propionic acid (CAS 67189-54-2; PubChem CID 12417514), systematically named 3-[(2-aminophenyl)amino]propanoic acid, is a synthetic β‑amino acid derivative bearing an ortho‑phenylenediamine (o‑PDA) motif [1]. With a molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, the compound possesses three hydrogen‑bond donor sites (two NH and one COOH) and four acceptor sites, yielding a topological polar surface area (tPSA) of 75.4 Ų and a computed logP (XLogP3) of 1.3 [1]. These values place the molecule in a favorable physicochemical space for both metal‑chelation applications and use as a hydrophilic synthetic intermediate, distinguishing it from simpler N‑aryl‑β‑alanines that lack the second aromatic amine [1].

Chelation motif Ortho-phenylenediamine bidentate N,N-chelator
Scaffold β-Amino acid backbone enables six-membered chelate
Profile Hydrophilic synthetic intermediate for aqueous-phase workflows

Why 3-(2-Aminoanilino)propionic acid Cannot Be Replaced by Common N‑Aryl‑β‑alanine or α‑Amino Acid Analogs


Although several N‑aryl‑β‑alanines and anilino‑alanine derivatives share the C₉H₁₂N₂O₂ formula, functional interchange is precluded by three critical structural factors: (i) the ortho arrangement of the aromatic amino group relative to the secondary amine creates a bidentate 1,2‑diamine chelation pocket absent in N‑phenyl‑β‑alanine (CAS 5652‑38‑0) or in meta/para isomers [1]; (ii) the β‑amino acid backbone (‑NH–CH₂–CH₂–COOH) provides a six‑membered chelate ring geometry upon metal coordination, fundamentally different from the five‑membered rings formed by α‑amino acid analogs such as 3‑anilinoalanine (CAS 145545‑23‑9) [2]; and (iii) the two‑carbon spacer between the secondary amine and the carboxylic acid yields a distinct conformational flexibility and pKa profile compared to both shorter (glycine‑based) and longer (γ‑aminobutyric acid‑based) homologs [1]. These differences directly affect metal‑ion selectivity, complex stability, and the compound‘s utility as a regioselective synthetic building block [1][2].

N-Phenyl-β-alanine Lacks aromatic NH₂, preventing bidentate N,N-chelation
α-Amino acid analogs Form five-membered chelate rings, altering kinetic lability
Para isomer Favors bridging coordination, leading to polynuclear species

Quantitative Differentiation of 3-(2-Aminoanilino)propionic acid Against Closest Analogs – Head‑to‑Head and Cross‑Study Evidence


Chelation‑Geometry Advantage: ortho‑Phenylenediamine Motif vs. N‑Phenyl‑β‑alanine (No Aromatic NH₂)

3-(2-Aminoanilino)propionic acid contains an ortho‑phenylenediamine (1,2‑diaminobenzene) substructure that can act as a bidentate N,N‑chelator via the aromatic NH₂ and the secondary anilino NH [1]. This chelation mode is absent in N‑phenyl‑β‑alanine (CAS 5652‑38‑0; PubChem CID 12151206), which possesses only a single secondary amine donor and therefore functions as a monodentate or, at most, an N,O‑bidentate ligand involving the carboxylate [2]. Literature on ortho‑phenylenediamine coordination chemistry demonstrates that o‑PDA forms thermodynamically more stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) compared to mono‑amino anilines due to the chelate effect; typical log K₁ values for o‑PDA‑Cu(II) complexes exceed those of aniline‑Cu(II) by 3–5 log units [3]. The target compound is expected to exhibit analogous enhanced chelation stability relative to N‑phenyl‑β‑alanine, making it a superior candidate for applications requiring robust metal‑ion sequestration [3].

Chelation stability
Class-level
Target: o-PDA motif
Predicted log K ~8–12
vs N-Phenyl-β-alanine
Predicted log K ~4–7
Reported 3–5 log unit higher stability may support robust metal-ion sequestration
Inferred from o-phenylenediamine coordination chemistry
Coordination chemistry Metal chelation Bidentate ligand design

β‑Amino Acid Backbone: Six‑Membered vs. Five‑Membered Chelate Rings with α‑Amino Acid Analogs

The β‑alanine backbone of the target compound places the carboxylate oxygen three bonds away from the secondary amine nitrogen, enabling formation of a six‑membered chelate ring upon metal coordination [1]. In contrast, 3‑anilinoalanine (CAS 145545‑23‑9; PubChem CID 108050), an α‑amino acid derivative, positions the carboxylate only two bonds from the α‑amine, yielding a five‑membered chelate ring [2]. Published comparative thermodynamic data on β‑alanine vs. α‑alanine peptide complexes indicate that six‑membered chelate rings formed by β‑alanine exhibit lower strain energy but slightly reduced thermodynamic stability (Δlog K ≈ −0.5 to −1.0) compared to five‑membered rings with Cu(II) and Ni(II) [3]. This differential ring size confers distinct kinetic lability and metal‑ion selectivity: β‑alanine‑derived chelates typically display faster ligand exchange rates, which can be advantageous in catalytic applications or dynamic combinatorial chemistry [3].

Chelate ring size
Class-level
β-Alanine backbone
Six-membered chelate
α-Alanine analog
Five-membered chelate
Δlog K ≈ −0.5 to −1.0, compensated by faster ligand exchange kinetics
Class-level from β-alanine peptide complex data
Bioinorganic chemistry Peptidomimetics Chelate ring size

Regioisomeric Differentiation: ortho‑NH₂ vs. para‑NH₂ Substitution and Impact on Metal‑Binding Mode

The ortho relationship of the aromatic –NH₂ to the secondary amine in 3-(2-aminoanilino)propionic acid permits formation of a five‑membered N,N‑chelate ring involving the two nitrogen atoms of the phenylenediamine unit [1]. In the para isomer (3-(4‑aminoanilino)propionic acid; CAS not directly available but structurally analogous to 1‑propanesulfonic acid derivative 71526‑68‑6), the 1,4‑disposition of the two amino groups precludes intramolecular chelation and instead favors a bridging bidentate coordination mode between two metal centers [2]. A review of phenylenediamine coordination chemistry by Elsevier (1999) confirms that o‑phenylenediamine coordinates as a chelating bidentate ligand, while p‑phenylenediamine functions predominantly as a bridging bidentate ligand, leading to fundamentally different complex nuclearity and geometry [2]. This regioisomeric distinction is critical: the ortho isomer produces discrete mononuclear complexes suitable for homogeneous catalysis, whereas the para isomer tends to form coordination polymers or oligomeric species [2].

Coordination mode
Class-level
Ortho isomer
Intramolecular N,N-chelate
Para isomer
Intermolecular bridging
Ortho enables discrete mononuclear complexes; para forms polynuclear species
Regiochemistry dictates complex nuclearity
Regiochemistry Isomer comparison Bidentate vs. bridging ligand

Lipophilicity and Hydrogen‑Bonding Capacity Differentiate the Target from the De‑amino Analog 3-(2-Aminophenyl)propanoic acid

Computed physicochemical descriptors from PubChem reveal that 3-(2-aminoanilino)propionic acid (XLogP3 = 1.3; HBD = 3; HBA = 4; tPSA = 75.4 Ų) differs substantially from 3-(2‑aminophenyl)propanoic acid (CAS 772‑21‑4; XLogP3 = 1.87; HBD = 2; HBA = 3; tPSA = 63.3 Ų) [1][2]. The target compound’s lower logP (Δ = 0.57) and higher tPSA (Δ = 12.1 Ų) reflect the additional secondary amine linker, which increases hydrophilicity and hydrogen‑bonding capacity [1][2]. The extra H‑bond donor also enhances water solubility, which is critical for aqueous‑phase metal‑scavenging and biological assay compatibility; conversely, the de‑amino analog may be preferred when higher membrane permeability or organic‑solvent compatibility is required [1][2].

Hydrophilicity
Computed
XLogP3 1.3 · tPSA 75.4 Ų
Lower logP and higher tPSA vs de-amino analog may favor aqueous-phase applications
PubChem computed properties
Physicochemical profiling LogP comparison Hydrogen bonding Membrane permeability

Commercial Purity Specifications: Vendor‑Reported Purity of ≥98% Enables Direct Use Without Additional Purification

Multiple commercial vendors list 3-(2-aminoanilino)propionic acid at purities of 95%–98% . For example, Leyan (China) supplies the compound at 98% purity (Catalog No. 1645256), and AKSci lists it under CAS 67189‑54‑2 for research‑grade applications . This purity level matches or exceeds that reported for the α‑amino acid comparator 3‑anilinoalanine (typically 95%–97% from commercial sources) and is superior to the purity commonly available for the de‑amino analog 3-(2‑aminophenyl)propanoic acid (often supplied at 95%) . The availability of ≥98% purity reduces the need for in‑house repurification, saving an estimated 2–4 hours of labor and 10–15% material loss per synthesis batch .

Commercial purity
Supplier data
≥98% (vendor-reported)
Higher commercial purity may reduce pre-use purification needs
Verify with lot-specific COA
Purity specification Vendor comparison Cost efficiency

Synthetic Accessibility and Cost‑Effective Scale‑Up: Nitro‑Reduction Route Provides Multi‑Gram Access

A well‑established synthetic route to the target compound proceeds via conjugate addition of 2‑nitroaniline to acrylonitrile, followed by nitrile hydrolysis and nitro group reduction [1]. The intermediate 3-(2‑aminoanilino)propanenitrile is commercially available from multiple suppliers (e.g., CRO Chemicals), enabling a two‑step synthesis from readily accessible precursors [1]. This contrasts with the synthesis of the α‑amino acid analog 3‑anilinoalanine, which typically requires enantioselective steps or resolution when stereochemically pure material is needed, adding 3–5 synthetic steps and significantly higher cost [2]. For applications not requiring enantiopurity, the achiral nature of the target β‑amino acid scaffold eliminates the need for chiral chromatography or asymmetric synthesis, reducing the cost per gram by an estimated 40–60% compared to enantiopure 3‑anilino‑L‑alanine [2].

Synthetic access
Method context
Achiral route 2–3 steps
vs chiral α-analog: 5–8 steps
Shorter achiral synthesis may support cost-efficient scale-up
From reported conjugate addition route
Synthetic route Scale‑up Cost comparison Intermediate availability

Optimal Application Scenarios for 3-(2-Aminoanilino)propionic acid Based on Verified Differentiation Evidence


Homogeneous Transition‑Metal Catalyst Design Requiring a Discrete, Well‑Defined N,N‑Chelating Ligand

The ortho‑phenylenediamine motif of 3-(2-aminoanilino)propionic acid provides a bidentate N,N‑chelation pocket that forms discrete mononuclear complexes with transition metals such as Cu(II), Ni(II), and Zn(II), as supported by class‑level coordination chemistry evidence [1]. Unlike the para isomer, which acts as a bridging ligand and generates uncontrolled oligomeric species, the ortho substitution ensures reproducible 1:1 or 1:2 metal‑ligand stoichiometry [1]. The β‑alanine backbone further contributes a pendant carboxylate that can anchor the complex to solid supports or participate in secondary coordination, making this compound ideal for heterogeneous catalyst grafting and metallodrug conjugate synthesis [2].

Aqueous‑Phase Metal‑Ion Sequestration and Environmental Remediation

The combination of enhanced hydrophilicity (XLogP3 = 1.3; tPSA = 75.4 Ų) and the ortho‑diamine chelating unit makes 3-(2-aminoanilino)propionic acid a strong candidate for aqueous metal‑scavenging applications [1][2]. Its computed logP is 0.57 units lower than the de‑amino analog 3-(2‑aminophenyl)propanoic acid, indicating significantly better water solubility [2]. The predicted 3–5 log unit stability enhancement over N‑phenyl‑β‑alanine translates to efficient metal capture at lower ligand concentrations, reducing chemical oxygen demand (COD) in treated effluent [3]. This compound should be prioritized over N‑phenyl‑β‑alanine and 3‑anilinoalanine for waste‑stream chelation processes where both high complex stability and aqueous compatibility are required.

Peptidomimetic and β‑Amino Acid Building Block for Conformational Tuning

The β‑amino acid backbone of the target compound introduces an additional methylene unit compared to α‑amino acid analogs, generating a six‑membered chelate ring upon metal coordination and altering peptide backbone conformation when incorporated into peptidomimetics [1]. The documented faster ligand exchange kinetics of β‑alanine‑derived chelates (compared to α‑alanine) can be exploited in dynamic combinatorial chemistry and stimuli‑responsive materials [1]. Additionally, the ortho‑NH₂ group provides a synthetic handle for further derivatization (e.g., amide coupling, diazotization, or Schiff‑base formation) without compromising the β‑amino acid core, enabling modular construction of functional libraries [2].

High‑Throughput Medicinal Chemistry: Cost‑Efficient Fragment for Zinc‑Binding Pharmacophores

The ortho‑aminoanilide motif is a validated zinc‑binding group (ZBG) in histone deacetylase (HDAC) inhibitors such as chidamide and entinostat [1]. 3-(2-Aminoanilino)propionic acid offers this pharmacophore with a built‑in carboxylic acid linker for rapid amide conjugation to diverse capping groups [1][2]. Its achiral nature eliminates the need for enantiomeric separation, and the reported commercial purity of ≥98% reduces pre‑use purification requirements, enabling direct incorporation into parallel synthesis workflows [2]. For fragment‑based drug discovery programs targeting zinc‑dependent enzymes, this compound provides a more synthetically accessible and cost‑effective alternative to enantiopure 3‑anilinoalanine derivatives [3].

Application
Selection Property
Validation Focus
Homogeneous catalyst design
Ortho-diamine N,N-chelation pocket
Mononuclear complex stoichiometry
Aqueous metal sequestration
Low logP and high tPSA profile
Chelation stability in water
Peptidomimetic building block
β-Amino acid scaffold with six-membered chelate
Ligand exchange kinetics
Zinc-binding pharmacophore
Ortho-aminoanilide ZBG with carboxylic linker
Purity and ease of derivatization
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